![molecular formula C16H19NO2 B2408641 3-methyl-1-(prop-2-en-1-yl)-5-(propan-2-yl)-1H-indole-2-carboxylic acid CAS No. 1557510-97-0](/img/structure/B2408641.png)
3-methyl-1-(prop-2-en-1-yl)-5-(propan-2-yl)-1H-indole-2-carboxylic acid
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Description
3-methyl-1-(prop-2-en-1-yl)-5-(propan-2-yl)-1H-indole-2-carboxylic acid is a synthetic organic compound that has been extensively studied in scientific research. This compound is also known as JWH-015 and belongs to the class of synthetic cannabinoids. The compound has been synthesized using various methods, and its biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Synthesis and Characterization
- Indole-2-carboxylic acids, including compounds similar to 3-methyl-1-(prop-2-en-1-yl)-5-(propan-2-yl)-1H-indole-2-carboxylic acid, have been synthesized and characterized, offering insights into their potential applications in various fields of chemistry and biochemistry (Reddy et al., 2022).
Crystal Structure Analysis
- Research on crystal structures of indole carboxylic acids has been conducted, providing valuable information on molecular geometry and potential interactions, which is crucial for understanding their properties and applications (Li et al., 2009).
Anticancer Activity
- Certain derivatives of indole-2-carboxylic acids have been evaluated for their anticancer activities, suggesting potential therapeutic applications of these compounds (Kryshchyshyn-Dylevych et al., 2020).
Antimicrobial and Anti-Inflammatory Activity
- Novel substituted indoles, related to indole-2-carboxylic acids, have been synthesized and screened for antimicrobial and anti-inflammatory activities, indicating their potential in developing new therapeutic agents (Gadegoni & Manda, 2013).
Anti-Bacterial and Anti-Parasitic Activity
- Bismuth(III) complexes derived from indole-carboxylic acids exhibit significant anti-bacterial and anti-parasitic activities, demonstrating the potential of these compounds in treating infections and parasitic diseases (Pathak et al., 2017).
Photophysical Properties
- Studies on the photophysical properties of indole derivatives have shown that these compounds can be excellent candidates for fluorescent probes, highlighting their applications in bioimaging and diagnostics (Pereira et al., 2010).
Inhibitors of Mycolic Acid Biosynthesis
- Derivatives of indole-2-carboxylic acids have been synthesized as potential inhibitors of mycolic acid biosynthesis, suggesting a role in treating mycobacterial infections (Hartmann et al., 1994).
Carboxylation and Carbamoylation Reactions
- Research on the carboxylation and carbamoylation of indoles, including indole-2-carboxylic acid derivatives, has provided insights into new synthetic pathways for functionalized indoles (Nemoto et al., 2016).
Functionalization for Diverse Applications
- The functionalization of indole-2-carboxylic acid derivatives has been explored for various applications, including the creation of new heterocyclic compounds (Velikorodov et al., 2016).
properties
IUPAC Name |
3-methyl-5-propan-2-yl-1-prop-2-enylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-8-17-14-7-6-12(10(2)3)9-13(14)11(4)15(17)16(18)19/h5-7,9-10H,1,8H2,2-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIHXSNTDMTVGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(C)C)CC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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